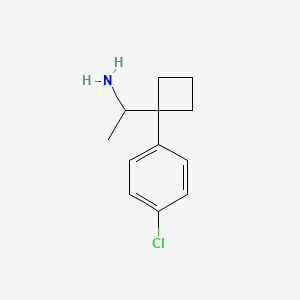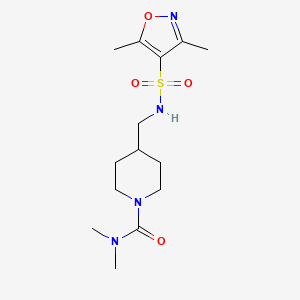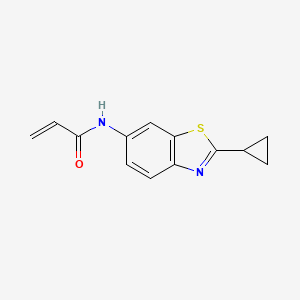![molecular formula C24H23N5OS B2767786 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 1207016-21-4](/img/structure/B2767786.png)
2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H23N5OS and its molecular weight is 429.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Efficiency in Chemical Synthesis
Research highlights the application of related compounds in catalytic processes for synthesizing 1H-benzo[d]imidazole derivatives. Specifically, RuII-NNN pincer complexes were developed to catalyze the condensation of primary alcohols and benzene-1,2-diamine to produce 2-substituted 1H-benzo[d]imidazoles with high efficiency and yield. This method facilitates the one-step synthesis of 1H-benzo[d]imidazole derivatives from alcohols without using an oxidant or a stoichiometric amount of inorganic base, typically required in homogeneous systems (Li et al., 2018).
Antiviral and Antibacterial Activities
The compound's structural relatives have demonstrated potential in antiviral and antibacterial applications. For instance, derivatives of similar compounds have been synthesized and evaluated for their cytotoxicity and antiviral activities, including anti-HSV1 and anti-HAV-MBB activities. These studies underscore the potential of such compounds in developing new therapeutic agents with antiviral properties (Attaby et al., 2006).
Antitumor and Antioxidant Agents
Compounds with similar structures have been synthesized and assessed for their antitumor and antioxidant activities. This research suggests the potential of these compounds in cancer therapy and as antioxidant agents, highlighting the versatility of such chemical structures in medicinal chemistry (Abdelall, 2014).
Antiglycation and Antioxidant Potential
A series of novel compounds related to the specified chemical structure were synthesized and evaluated for their antiglycation and antioxidant activities. These compounds showed significant potential in inhibiting glycation activity, which is crucial for managing chronic diseases like diabetes and aging-related disorders. The antiglycation activity was correlated with antioxidant effects, suggesting a dual mechanism of action (Taha et al., 2015).
Heterocyclic Compound Synthesis
The chemical structure is related to compounds used in the synthesis of various heterocyclic compounds, such as benzothiazoles and benzimidazoles, through microwave-mediated methods. These processes offer efficient routes to synthesize novel heterocyclic compounds with potential applications in pharmaceuticals and materials science (Darweesh et al., 2016).
Eigenschaften
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5OS/c30-22(29-15-13-28(14-16-29)18-7-2-1-3-8-18)17-31-24-19(9-6-12-25-24)23-26-20-10-4-5-11-21(20)27-23/h1-12H,13-17H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVDNLCENJJLQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=C(C=CC=N3)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, N-BOC protected](/img/structure/B2767705.png)



![3-(5-Nitrobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxamide](/img/structure/B2767712.png)
![6-Azaspiro[3.4]octane-8-carbonitrile;hydrochloride](/img/structure/B2767713.png)
![4-benzoyl-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2767714.png)

![3,4-dichloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2767717.png)
![1-(3-fluorobenzyl)-3'-(3-fluoro-4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2767720.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-fluorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B2767722.png)

![4-(Cyclohexylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2767726.png)
